REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1([F:14])[CH2:9][CH2:8][C:7](O)([C:10]([OH:12])=[O:11])[CH2:6][CH2:5]1.S([O:20][CH3:21])(OC)(=O)=O.[CH2:22]1COCC1>>[F:3][C:4]1([F:14])[CH2:9][CH2:8][C:7]([O:20][CH3:21])([C:10]([O:12][CH3:22])=[O:11])[CH2:6][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)(C(=O)O)O)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm rt
|
Type
|
CUSTOM
|
Details
|
Excess Me2SO4 was quenched with TEA
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C(=O)OC)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |